Carbovir - 118353-05-2

Carbovir

Catalog Number: EVT-1489084
CAS Number: 118353-05-2
Molecular Formula: C₁₁H₁₃N₅O₂
Molecular Weight: 247.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbovir [(1R-cis)-2-amino 1,9-(4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purin-6-one] [] is a carbocyclic nucleoside analogue [, ]. It is classified as a guanosine analogue [, ], specifically the carbocyclic counterpart of 2',3'-didehydro-2',3'-dideoxyguanosine []. Carbovir emerged as a potent and selective inhibitor of Human Immunodeficiency Virus (HIV) in vitro, making it a subject of extensive research for its potential as an antiretroviral agent [, , ].

Synthesis Analysis
  • From Aristeromycin: A chiral carbocyclic nucleoside, aristeromycin serves as a starting material for (-)-carbovir synthesis. This method involves a series of transformations, including protection, oxidation, and coupling reactions [, ].
  • From Lactams: Utilizing optically pure hydroxylactones obtained through biocatalytic processes, carbovir can be synthesized. This approach involves converting the lactam into a suitable intermediate for nucleoside base coupling [].
  • From Cyclopentenylmethyl Triphenylmethyl Ether: Optically pure esters and alcohols derived from lipase-catalyzed acetylation of cyclopentenylmethyl triphenylmethyl ether serve as precursors for enantioselective synthesis of both (+)- and (-)-carbovir [].
  • From Norbornadiene: (±)-Homocarbovir, a carbovir analogue, can be synthesized using norbornadiene as the starting material. This method involves a Meinwald-type rearrangement, acid hydrolysis, and palladium(0)-catalyzed coupling [].
  • From Cyclobutanones: A novel one-pot ring-expansion procedure using trimethylsulfoxonium iodide, sodium hydride, and scandium triflate allows for the synthesis of (+)-carbovir. The cyclobutanone precursor undergoes ring expansion, leading to a cyclopentanone intermediate that is further transformed into the final product [].
  • From Allylic Carbonates: Palladium(0)-catalyzed reactions between 2-cyclopenten-1-yl methyl carbonate derivatives and nucleoside bases provide a chemo- and regioselective route to carbocyclic nucleosides, including (-)- and (+)-carbovir and its analogues [].
Molecular Structure Analysis
  • Oxidation: The primary metabolic pathway in rats involves oxidation of the methylene hydroxyl group of the cyclopentadiene ring to form the corresponding 4'-carboxylic acid metabolite []. This process is enantioselective, favoring the (+)-enantiomer []. Rat hepatic alcohol dehydrogenase and aldehyde dehydrogenase are responsible for this biotransformation [].
  • Phosphorylation: Carbovir is phosphorylated intracellularly to its mono-, di-, and triphosphate forms, as well as to guanosine 5'-triphosphate []. This phosphorylation process is essential for its antiviral activity [, , , ].
  • Deamination: Adenosine deaminase can catalyze the deamination of certain carbovir derivatives, yielding the corresponding hypoxanthine or guanine analogues. This reaction is significantly accelerated under high pressure [].
Mechanism of Action

Carbovir exerts its antiviral activity through its intracellularly formed triphosphate metabolite, carbovir triphosphate (CBV-TP) [, , ]. CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase [, , , ], the enzyme responsible for transcribing viral RNA into DNA. CBV-TP competes with the natural substrate deoxyguanosine triphosphate (dGTP) for binding to the reverse transcriptase active site []. Upon incorporation into the growing DNA chain, CBV-TP causes chain termination due to the lack of a 3'-hydroxyl group [, ]. This halts viral DNA synthesis and inhibits viral replication [, , ].

Physical and Chemical Properties Analysis
  • pKa: Carbovir possesses two pKa values: 3.15 and 9.68 at 25 °C [].
  • Solubility: The aqueous solubility of carbovir is pH-dependent and relatively low at physiological pH (approximately 1.24 mg/mL) []. Its solubility increases with increasing pH due to its acidic nature [].
  • Octanol-water partition coefficient: With an octanol-water partition coefficient of 0.29, carbovir is classified as a semi-polar compound [].
  • Polymorphism: Carbovir exists in five different solid forms, each with distinct physicochemical properties, including melting point, solubility, and stability [].
  • Stability: Carbovir demonstrates good stability in aqueous solutions under various pH and temperature conditions []. It is also resistant to phosphorolytic cleavage by human purine nucleoside phosphorylase, enhancing its metabolic stability [].
Applications
  • Antiviral Research: Carbovir has been extensively studied for its potent and selective activity against HIV [, , , , , , , , , ]. Its mechanism of action as a reverse transcriptase inhibitor makes it a valuable tool for investigating HIV replication and developing potential therapeutic strategies.
  • Prodrugs: Research has focused on developing carbovir prodrugs to enhance its bioavailability and therapeutic efficacy [, , , , , , ]. These prodrugs aim to overcome limitations associated with carbovir's low oral bioavailability and improve its delivery to target tissues.
  • Structure-Activity Relationship Studies: Carbovir and its derivatives have been used to elucidate structure-activity relationships essential for antiviral activity [, , , ]. These studies provide insights into the structural features required for optimal binding to the target enzyme and inform the design of new antiviral agents.

(-)-6-Aminocarbovir

Compound Description: (-)-6-Aminocarbovir is a carbocyclic nucleoside analog that acts as a prodrug of (-)-Carbovir. [, ] It is metabolized to (-)-Carbovir primarily by adenosine deaminase (ADA), an enzyme found in high concentrations in the gut wall. [, ] Studies in rats have shown that (-)-6-Aminocarbovir exhibits superior pharmacokinetic properties compared to (-)-Carbovir, leading to increased systemic and central nervous system exposure to the active metabolite. [, , ] Co-administration of ADA inhibitors with (-)-6-Aminocarbovir effectively inhibits its intestinal first-pass metabolism, resulting in higher systemic concentrations of the prodrug and potentially improving its delivery to the brain. []

Relevance: (-)-6-Aminocarbovir is a prodrug of Carbovir, designed to improve upon Carbovir's bioavailability. The presence of the 6-amino group allows for targeted enzymatic conversion to Carbovir in vivo. []

Carbovir Monophosphate

Compound Description: Carbovir Monophosphate is the first phosphorylated metabolite of Carbovir in the metabolic pathway. [, ] It is further phosphorylated to the diphosphate and ultimately the triphosphate, which is the active form against HIV reverse transcriptase. [, ] Studies show that Carbovir can be metabolized to guanosine 5'-triphosphate (GTP) in human lymphoid cells, potentially through depurination and salvage pathways. []

Relevance: Carbovir Monophosphate is a direct metabolite of Carbovir, highlighting a crucial step in Carbovir's activation to its pharmacologically active triphosphate form. [, ]

Carbovir Diphosphate

Compound Description: Carbovir Diphosphate is formed in the metabolic pathway of Carbovir, situated between the monophosphate and the active triphosphate form. [, ] This metabolite has been studied in the context of potential prothrombotic effects of Carbovir, though in vitro studies have shown no significant impact on platelet activation. []

Relevance: As a direct metabolite of Carbovir, Carbovir Diphosphate plays a role in the sequential phosphorylation that leads to the active triphosphate form of Carbovir. [, , ]

Carbovir Triphosphate

Compound Description: Carbovir Triphosphate is the active metabolite of Carbovir and acts as a potent inhibitor of HIV-1 reverse transcriptase. [, , , , ] It acts through competitive inhibition with the natural substrate, deoxyguanosine triphosphate (dGTP), and by chain termination following incorporation into the growing DNA chain. [] The intracellular levels of Carbovir Triphosphate are a key determinant of its antiviral efficacy. [, , ]

Relevance: Carbovir Triphosphate represents the active form of Carbovir, responsible for the drug's anti-HIV activity. It is the final product of the intracellular phosphorylation cascade. [, , , , ]

6-Deoxycarbovir

Compound Description: 6-Deoxycarbovir is another prodrug of Carbovir designed to enhance its bioavailability. [] It is rapidly converted to Carbovir by the enzyme xanthine oxidase, which is found in the intestine and liver, suggesting potential for high first-pass conversion to the active drug. []

Relevance: 6-Deoxycarbovir represents an alternative prodrug strategy to improve the bioavailability of Carbovir, utilizing a different enzymatic pathway for activation compared to (-)-6-Aminocarbovir. []

6-Propoxycarbovir

Compound Description: 6-Propoxycarbovir is a 6-alkoxy derivative of Carbovir developed to explore potential prodrug approaches for enhanced bioavailability. [] It exhibits anti-HIV activity, which is significantly reduced in the presence of the adenylic acid deaminase inhibitor, 2′-deoxycoformycin. [] This suggests that 6-Propoxycarbovir may be metabolized directly to its monophosphate form and subsequently converted to Carbovir monophosphate via adenylic acid deaminase. []

Relevance: The study of 6-Propoxycarbovir provides insights into alternative metabolic pathways and prodrug strategies for Carbovir, involving direct monophosphate formation and the role of adenylic acid deaminase. []

Abacavir

Compound Description: Abacavir (formerly known as 1592U89) is a carbocyclic nucleoside analog that acts as a prodrug of Carbovir. [, , , ] It is a licensed drug for the treatment of HIV infection. [, ] Abacavir is phosphorylated intracellularly to its monophosphate, which is then converted to Carbovir monophosphate and subsequently to the active Carbovir triphosphate. [, , ] The development of Abacavir stemmed from the need for an agent with improved bioavailability compared to Carbovir. [, ]

Relevance: Abacavir is a successful example of a prodrug designed to overcome the bioavailability limitations of Carbovir, showcasing the effectiveness of structural modification for enhanced therapeutic properties. [, , , , ]

Relevance: Norcarbovir serves as a structural analog of Carbovir, allowing researchers to study the impact of specific structural modifications on the compound's biological activity. []

9-[c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl]-9H-adenine

Compound Description: This compound is a carbocyclic adenine nucleoside analog that displays a therapeutic index comparable to Carbovir. [] Its structure can be considered an analogue of both carbocyclic oxetanocin and Carbovir. [] One of its enantiomers, when deaminated, yields (-)-Carbovir. []

Relevance: The comparable activity and structural similarities of this compound to Carbovir highlight it as a potential lead for anti-HIV drug development. []

(+/-)-Diamino-carbovir

Compound Description: This compound serves as a precursor to (-)-Carbovir. Adenosine deaminase can selectively deaminate (+/-)-diamino-carbovir, producing (-)-Carbovir with high enantiomeric excess. []

Relevance: The chemoenzymatic synthesis of (-)-Carbovir from (+/-)-diamino-carbovir provides a method for obtaining the enantiomerically pure form of the drug. []

Properties

CAS Number

118353-05-2

Product Name

Carbovir

IUPAC Name

2-amino-9-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one

Molecular Formula

C₁₁H₁₃N₅O₂

Molecular Weight

247.25

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO

Synonyms

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.